molecular formula C12H22INO2 B1610105 Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate CAS No. 146667-86-9

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate

Cat. No.: B1610105
CAS No.: 146667-86-9
M. Wt: 339.21 g/mol
InChI Key: ZCEOHFLQAXHPEA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22INO2 and its molecular weight is 339.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis of Piperidine Derivatives

The compound has been utilized in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses are crucial for producing enantiomerically pure compounds, which are important for their biological activity. The process involves several steps, starting from L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine, and includes techniques such as tribenzylation, alkylation, hydroboration, ozonolysis, and reductive amination to achieve high stereoselectivity and enantiomeric purity in the final products (Xue et al., 2002).

Synthesis of Biologically Active Compounds

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of the compound , serves as a crucial intermediate in the synthesis of crizotinib, a potent anticancer agent. The synthesis involves a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and yields an intermediate confirmed by MS and 1H NMR spectroscopy (Kong et al., 2016).

Synthesis of Enantiopure Piperidine and Pipecolate Derivatives

The compound has been used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidine precursor. This research highlights the importance of tert-butyl 2-substituted piperidinecarboxylates as intermediates for producing cis-4-hydroxy delta-lactams and further transforming them into valuable amino acid derivatives. These syntheses are significant for pharmaceutical development and understanding biological systems (Marin et al., 2004).

Properties

IUPAC Name

tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEOHFLQAXHPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435480
Record name Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146667-86-9
Record name Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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